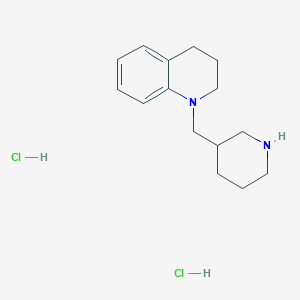
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate
Overview
Description
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate (TFC) is a compound widely used in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is a versatile reagent due to its unique reactivity and solubility characteristics. TFC has a wide range of applications in drug discovery and development, and has been used as a building block in the synthesis of complex molecules.
Scientific Research Applications
Synthesis and Herbicidal Activity
- Herbicidal Applications : A study demonstrated the synthesis of aryl(4-substituted pyridin-3-yl)methyl carbamates, highlighting their herbicidal activities against weeds and phytotoxicity against transplanted rice. The herbicidal efficacy of these compounds varied with the structural configuration, indicating the potential for developing new herbicides for paddy rice based on these frameworks (Nakayama et al., 2012).
Antibacterial Activity
- Antibacterial Compounds : Research on N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives showcased the synthesis of new compounds exhibiting antibacterial properties. These studies underline the potential use of such compounds in medicinal chemistry, particularly in developing new antibacterial agents (Reddy & Prasad, 2021).
Synthesis Techniques
- Synthetic Methodologies : Innovative synthetic methodologies have been developed for the creation of 1,4-dihydropyridines bearing a carbamate moiety, crucial for further pharmaceutical applications. These methods involve reactions with hydroxyaldehydes and phenyl isocyanates, highlighting the versatility of carbamate moieties in synthesizing complex organic frameworks (Habibi, Zolfigol, & Safaee, 2013).
Electrophilic Fluorination
- Electrophilic Fluorination : Research on electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines has led to the creation of new fluorinated compounds, showing the potential for developing novel organic molecules with significant applications in drug design and synthesis due to the unique properties imparted by the fluorinated groups (Pikun et al., 2018).
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c9-8(10,11)4-16-7(15)13-5-2-1-3-12-6(5)14/h1-3H,4H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZCGFIORAKQIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



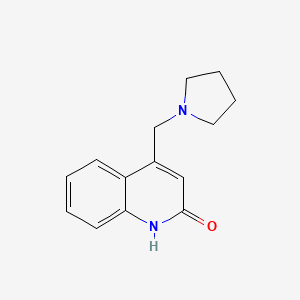
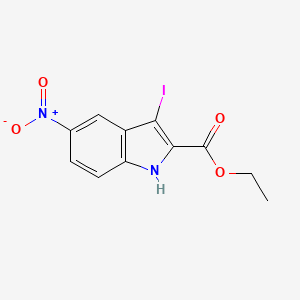
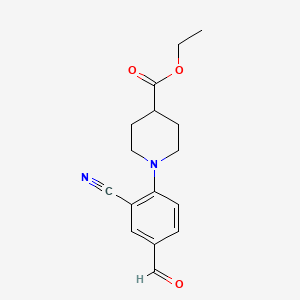




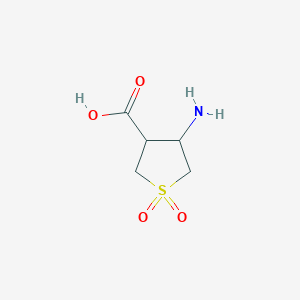
![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)
